3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride
CAS No.: 2152677-40-0
Cat. No.: VC7958838
Molecular Formula: C12H15Cl2N3
Molecular Weight: 272.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2152677-40-0 |
|---|---|
| Molecular Formula | C12H15Cl2N3 |
| Molecular Weight | 272.17 |
| IUPAC Name | 3-(chloromethyl)-2-(2-propan-2-ylpyrazol-3-yl)pyridine;hydrochloride |
| Standard InChI | InChI=1S/C12H14ClN3.ClH/c1-9(2)16-11(5-7-15-16)12-10(8-13)4-3-6-14-12;/h3-7,9H,8H2,1-2H3;1H |
| Standard InChI Key | UKTHRMMETXCGBZ-UHFFFAOYSA-N |
| SMILES | CC(C)N1C(=CC=N1)C2=C(C=CC=N2)CCl.Cl |
| Canonical SMILES | CC(C)N1C(=CC=N1)C2=C(C=CC=N2)CCl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Identifiers
3-(Chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride (CAS: 1446321-95-4) is a hydrochloride salt of a pyridine derivative substituted with a chloromethyl group at the 3-position and a 1-isopropylpyrazole moiety at the 2-position . Its molecular formula is C₁₂H₁₅Cl₂N₃, with a molar mass of 272.17 g/mol . The compound is distinct from its dihydrochloride counterpart (CAS: 2152677-40-0), which has the formula C₁₂H₁₆Cl₃N₃ and a higher molecular weight of 308.63 g/mol .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1446321-95-4 | |
| EC Number | 947-327-3 (dihydrochloride) | |
| IUPAC Name | 3-(Chloromethyl)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]pyridine hydrochloride | |
| UNII | HMF3QNX2NK |
Structural Analysis
The pyridine ring provides aromaticity, while the chloromethyl group (-CH₂Cl) enhances electrophilicity, making the compound reactive in nucleophilic substitution reactions . The 1-isopropylpyrazole substituent introduces steric bulk, influencing both solubility and binding affinity in biological systems . X-ray crystallography data, though unavailable in public databases, would likely reveal a planar pyridine ring with the pyrazole and chloromethyl groups in orthogonal positions to minimize steric strain.
Synthesis and Reactivity
Synthetic Routes
A validated synthesis involves the alkylation of 5-hydroxy-2-methoxyisonicotinaldehyde with 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride under basic conditions :
Reaction Scheme
Table 2: Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | N,N-Dimethylformamide |
| Base | K₂CO₃ (4 eq.) |
| Temperature | 70°C |
| Duration | 2 hours |
| Yield | 65% |
This method highlights the compound’s utility as an alkylating agent, leveraging the chloromethyl group’s reactivity . Purification via silica gel chromatography with ethyl acetate/hexanes confirms its moderate polarity .
Reactivity Profile
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Nucleophilic Substitution: The chloromethyl group undergoes SN₂ reactions with amines, thiols, and alkoxides .
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Acid-Base Behavior: The pyridine nitrogen (pKa ≈ 3–4) protonates under acidic conditions, enhancing water solubility .
-
Thermal Stability: Decomposition occurs above 200°C, as inferred from analogs .
Physicochemical Properties
Calculated Properties
Computational data from PubChem and PharmaCompass indicate:
-
Topological Polar Surface Area (TPSA): 30.7 Ų, suggesting moderate permeability .
-
Hydrogen Bond Donors/Acceptors: 1 donor (HCl) and 2 acceptors (pyridine N, pyrazole N) .
| Property | Value |
|---|---|
| Molecular Weight | 272.17 g/mol |
| TPSA | 30.7 Ų |
| LogP (Estimated) | 2.1 (Lipophilic) |
| Solubility | >10 mg/mL in DMF |
Spectroscopic Data
-
¹H NMR (CDCl₃): Signals at δ 8.76 (pyridine-H), δ 6.37 (pyrazole-H), and δ 5.14 (CH₂Cl) .
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Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 353.1 for reaction products .
| Aspect | Detail |
|---|---|
| GHS Classification | Not classified (dihydrochloride) |
| Hazard Statements | None reported |
| Precautions | Use PPE; avoid inhalation |
Regulatory Compliance
The compound is listed in the ECHA CL Inventory under EC 947-327-3 but lacks REACH registration . Its use in pharmaceuticals requires compliance with ICH guidelines for impurities (ICH Q3A/B) .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound serves as a key building block in synthesizing kinase inhibitors and antiviral agents. For example, it facilitates the preparation of 5-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)-2-methoxyisonicotinaldehyde, a precursor to anti-inflammatory compounds .
Biological Activity
While direct pharmacological data is scarce, structural analogs inhibit proteins like JAK3 and TYK2, implicating potential in autoimmune disease therapy . The pyrazole moiety often mediates target binding via hydrogen bonding .
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